ETHYL (4Z)-2-METHYL-1-(2-METHYLPROPYL)-4-{[4-(METHYLSULFANYL)PHENYL]METHYLIDENE}-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE
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Overview
Description
Ethyl 1-isobutyl-2-methyl-4-[4-(methylsulfanyl)benzylidene]-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is a complex organic compound with the molecular formula C20H25NO3S. It is characterized by its unique structure, which includes a pyrrole ring, a benzylidene group, and a methylsulfanyl substituent.
Preparation Methods
The synthesis of ETHYL (4Z)-2-METHYL-1-(2-METHYLPROPYL)-4-{[4-(METHYLSULFANYL)PHENYL]METHYLIDENE}-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE involves several steps. One common synthetic route includes the condensation of an appropriate aldehyde with a pyrrole derivative under acidic or basic conditions. The reaction conditions typically involve the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid or sodium hydroxide. Industrial production methods may involve more efficient and scalable processes, including continuous flow synthesis and the use of automated reactors .
Chemical Reactions Analysis
Ethyl 1-isobutyl-2-methyl-4-[4-(methylsulfanyl)benzylidene]-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the benzylidene group, where nucleophiles such as amines or thiols replace the methylsulfanyl group.
Scientific Research Applications
Ethyl 1-isobutyl-2-methyl-4-[4-(methylsulfanyl)benzylidene]-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of ETHYL (4Z)-2-METHYL-1-(2-METHYLPROPYL)-4-{[4-(METHYLSULFANYL)PHENYL]METHYLIDENE}-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Ethyl 1-isobutyl-2-methyl-4-[4-(methylsulfanyl)benzylidene]-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate can be compared with similar compounds, such as:
Ethyl 2-{[({1-isobutyl-4-[(1-methyl-1H-pyrazol-4-yl)methylene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate: This compound has a similar pyrrole ring structure but differs in its substituents and overall molecular framework.
Ethyl 1-isobutyl-2-methyl-4-[4-(methylsulfanyl)benzylidene]-5-oxo-4,5-dihydro-1H-imidazole-3-carboxylate: This compound shares the benzylidene and methylsulfanyl groups but has an imidazole ring instead of a pyrrole ring.
Properties
Molecular Formula |
C20H25NO3S |
---|---|
Molecular Weight |
359.5 g/mol |
IUPAC Name |
ethyl (4Z)-2-methyl-1-(2-methylpropyl)-4-[(4-methylsulfanylphenyl)methylidene]-5-oxopyrrole-3-carboxylate |
InChI |
InChI=1S/C20H25NO3S/c1-6-24-20(23)18-14(4)21(12-13(2)3)19(22)17(18)11-15-7-9-16(25-5)10-8-15/h7-11,13H,6,12H2,1-5H3/b17-11- |
InChI Key |
GSWRDBIKEHDYFZ-BOPFTXTBSA-N |
Isomeric SMILES |
CCOC(=O)C\1=C(N(C(=O)/C1=C\C2=CC=C(C=C2)SC)CC(C)C)C |
SMILES |
CCOC(=O)C1=C(N(C(=O)C1=CC2=CC=C(C=C2)SC)CC(C)C)C |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=O)C1=CC2=CC=C(C=C2)SC)CC(C)C)C |
Origin of Product |
United States |
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